![molecular formula C42H41N3O9 B1261098 N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
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Overview
Description
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester is a member of biphenyls.
Scientific Research Applications
Radiosynthesis in Neurological Research
A novel 18F-fluorine-labeled GABA transporter ligand has been synthesized for studying GABAergic neurotransmission, particularly concerning diseases like epilepsy, Huntington's disease, and Parkinson's syndrome. This compound may allow the in vivo visualization of GABAergic neurotransmission, providing critical insights into these neurological conditions (Schirrmacher et al., 2001).
Thermodynamic Study in Enantioseparation
Enantioseparation processes for phenylcarbamic acid derivatives have been analyzed thermodynamically, revealing a consistent enthalpy-driven chiral recognition mechanism across the compounds studied. This understanding is crucial for the development of pharmaceuticals and other substances where chirality plays a critical role in efficacy and safety (Dungelová et al., 2004).
Microbial Reduction in HIV Protease Inhibitor Synthesis
The chiral intermediate (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester 2a, a vital component for synthesizing the HIV protease inhibitor Atazanavir, has been prepared through the diastereoselective microbial reduction of its precursor. This highlights the compound's utility in synthesizing therapeutically important agents (Patel et al., 2003).
Natural Product Isolation
Rare natural products have been isolated from Vincetoxicum stocksii, including [4-(4-(methoxycarbonyl)benzyl)phenyl] carbamic acid, showcasing the compound's relevance in exploring new bioactive substances. Although found inactive in certain assays, these compounds open new avenues for natural product research and potential therapeutic applications (Saima Khan et al., 2019).
Tritium Labeling in Neurotransmission Study
Tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid has been synthesized, potentially useful for determining the efficacy of GABA transporter substances in vitro. This highlights the compound's role in studying and visualizing neurotransmission processes (Schirrmacher et al., 2000).
properties
Product Name |
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester |
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Molecular Formula |
C42H41N3O9 |
Molecular Weight |
731.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[(2-phenylphenyl)carbamoyloxy]oxan-3-yl] N-(3-ethylphenyl)carbamate |
InChI |
InChI=1S/C42H41N3O9/c1-3-27-15-14-20-30(25-27)43-40(47)52-36-35(26-46)51-39(50-2)38(54-42(49)45-34-24-13-11-22-32(34)29-18-8-5-9-19-29)37(36)53-41(48)44-33-23-12-10-21-31(33)28-16-6-4-7-17-28/h4-25,35-39,46H,3,26H2,1-2H3,(H,43,47)(H,44,48)(H,45,49)/t35-,36-,37+,38-,39+/m1/s1 |
InChI Key |
GJUVCFPEPSJMQQ-QGVRFUEOSA-N |
Isomeric SMILES |
CCC1=CC(=CC=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6)OC)CO |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6)OC)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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